1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine
Description
1-[1-(3,5-Dimethoxyphenyl)cyclopropyl]methanamine is a cyclopropylamine derivative featuring a methanamine group attached to a cyclopropane ring substituted with a 3,5-dimethoxyphenyl moiety. The compound’s structure combines the steric constraints of the cyclopropane ring with the electron-donating effects of methoxy groups, which influence its electronic properties and reactivity.
Properties
CAS No. |
1503721-53-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Methoxy vs. Halogen Substituents : The 3,5-dimethoxy groups in the target compound donate electron density via resonance, increasing the aromatic ring’s nucleophilicity compared to electron-withdrawing groups like chlorine or fluorine. This may enhance interactions with receptors requiring π-π stacking or hydrogen bonding .
- Trifluoromethyl vs.
Pharmacological Implications
- CNS Activity: Methoxy-substituted compounds (e.g., 3,5-dimethoxy derivatives) are common in serotonin receptor ligands, suggesting possible neuroactive properties.
- Cardiovascular Applications : The 3-chloro analog (Cinaciguat hydrochloride) demonstrates the role of cyclopropylmethanamines in modulating nitric oxide pathways, highlighting substituent-dependent target specificity .
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